molecular formula C12H9NO5 B1415266 Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate CAS No. 668971-48-0

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate

Cat. No.: B1415266
CAS No.: 668971-48-0
M. Wt: 247.2 g/mol
InChI Key: ZXOYDDIMCZXJIZ-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Isoxazole derivatives are known to have inhibitory effects against xanthine oxidase (XO), a key enzyme involved in the production of uric acid . The 1,3-benzodioxol-5-yl group is also found in many bioactive compounds, suggesting that it may interact with various biological targets.

    Biochemical Pathways

    The inhibition of XO by isoxazole derivatives can affect the purine degradation pathway, leading to a decrease in uric acid production. This can be beneficial in conditions like gout, where there is an overproduction of uric acid .

Biochemical Analysis

Biochemical Properties

Methyl 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The interaction with COX enzymes suggests that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators . Additionally, this compound may interact with other biomolecules such as proteins and nucleic acids, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by modulating the activity of key signaling molecules and transcription factors . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites, thereby impacting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX enzymes results in the inhibition of their catalytic activity, thereby reducing the production of prostaglandins . Additionally, this compound may influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular processes, including changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The effects on metabolic flux and metabolite levels are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-15-12(14)8-5-10(18-13-8)7-2-3-9-11(4-7)17-6-16-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOYDDIMCZXJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.